AZD8329

Beschreibung

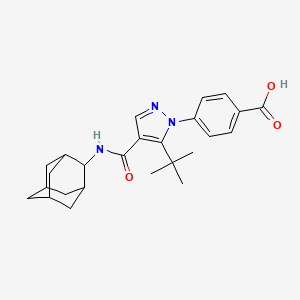

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1048668-70-7 |

|---|---|

Molekularformel |

C25H31N3O3 |

Molekulargewicht |

421.5 g/mol |

IUPAC-Name |

4-[4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl]benzoic acid |

InChI |

InChI=1S/C25H31N3O3/c1-25(2,3)22-20(13-26-28(22)19-6-4-16(5-7-19)24(30)31)23(29)27-21-17-9-14-8-15(11-17)12-18(21)10-14/h4-7,13-15,17-18,21H,8-12H2,1-3H3,(H,27,29)(H,30,31) |

InChI-Schlüssel |

XWBXJBSVYVJAMZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5 |

Aussehen |

White solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl)benzoic acid 4-(4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl)benzoic acid AZD8329 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

AZD8329: A Technical Guide to its Mechanism of Action on 11β-HSD1

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD8329 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. Elevated intracellular cortisol concentrations are implicated in the pathophysiology of various metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory potency, selectivity, and effects in preclinical models and human studies. Detailed experimental methodologies and signaling pathways are presented to offer a comprehensive resource for researchers in the field.

Introduction to 11β-HSD1 and its Role in Metabolism

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor metabolism of glucocorticoids. It catalyzes the conversion of inactive cortisone to the biologically active glucocorticoid, cortisol, thereby amplifying local glucocorticoid action in target tissues such as the liver, adipose tissue, and the brain.[1][2] In contrast, the isoform 11β-HSD2 inactivates cortisol to cortisone, primarily in mineralocorticoid target tissues. Dysregulation of 11β-HSD1 activity, leading to excessive intracellular cortisol levels, has been linked to the development of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[1] Therefore, selective inhibition of 11β-HSD1 represents a promising therapeutic strategy for these conditions.

This compound: A Potent and Selective 11β-HSD1 Inhibitor

This compound is a small molecule, orally administered inhibitor of 11β-HSD1.[3] It was developed through the optimization of a class of carboxylic acid inhibitors, with structural modifications leading to an improved technical profile in terms of solubility and pharmacokinetics compared to its predecessor, AZD4017.[2][4]

In Vitro Inhibitory Activity and Selectivity

This compound demonstrates potent inhibition of 11β-HSD1 across multiple species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Species | IC50 (nM) | Reference |

| Recombinant 11β-HSD1 | Human | 9 | [3] |

| 11β-HSD1 in isolated adipocytes | Human | 2 | [3] |

| Recombinant 11β-HSD1 | Rat | 89 | [3] |

| Recombinant 11β-HSD1 | Dog | 15 | [3] |

This compound exhibits high selectivity for 11β-HSD1 over the closely related enzyme 11β-HSD2, with a selectivity of over 5000-fold.[3] It is also highly selective against other homologous enzymes, including 17β-HSD1 and 17β-HSD3.[3]

Mechanism of Action: Signaling Pathway

The mechanism of action of this compound is centered on its direct inhibition of 11β-HSD1. By blocking this enzyme, this compound prevents the intracellular conversion of cortisone to cortisol. This reduction in local cortisol levels leads to decreased activation of the glucocorticoid receptor (GR), thereby mitigating the downstream effects of excessive glucocorticoid signaling.

Experimental Protocols

In Vitro 11β-HSD1 Enzyme Inhibition Assay

This assay determines the potency of a compound to inhibit 11β-HSD1 activity.

-

Enzyme Source: Microsomal fractions from cells overexpressing human recombinant 11β-HSD1.

-

Substrate: Radiolabeled [3H]-cortisone.

-

Cofactor: NADPH.

-

Procedure:

-

The enzyme preparation is incubated with varying concentrations of the test compound (e.g., this compound).

-

The reaction is initiated by the addition of [3H]-cortisone and NADPH.

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is stopped, and the steroids (cortisone and cortisol) are extracted.

-

The amounts of [3H]-cortisone and [3H]-cortisol are quantified using high-performance liquid chromatography (HPLC) with radiometric detection.

-

The percentage of inhibition is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Ex Vivo 11β-HSD1 Activity Assay in Adipose Tissue

This assay measures the activity of 11β-HSD1 in tissue samples obtained from subjects after administration of an inhibitor.

-

Tissue Source: Adipose tissue biopsies from preclinical models or human subjects.

-

Substrate: Radiolabeled [3H]-cortisone.

-

Procedure:

-

Adipose tissue is homogenized.

-

The homogenate is incubated with [3H]-cortisone.

-

After incubation, the reaction is stopped, and steroids are extracted.

-

The conversion of [3H]-cortisone to [3H]-cortisol is quantified by HPLC.

-

The 11β-HSD1 activity is expressed as the percentage of conversion of cortisone to cortisol per unit of tissue weight or protein content.

-

Preclinical and Clinical Findings

Preclinical Pharmacokinetics and Pharmacodynamics

While a comprehensive, consolidated table of pharmacokinetic parameters for this compound across all preclinical species is not publicly available, studies in Han Wistar rats have provided valuable insights. Following a single oral dose of 10 mg/kg, plasma levels of this compound reached approximately five times the in vitro IC50, leading to a significant reduction in 11β-HSD1 activity in both adipose tissue and liver.[3]

Clinical Studies and Tachyphylaxis

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 with a clear mechanism of action involving the reduction of intracellular cortisol levels. While it has demonstrated significant target engagement in preclinical and early clinical studies, the observation of tachyphylaxis in adipose tissue with repeated dosing highlights a potential challenge for its long-term therapeutic use. Further research is warranted to fully understand the implications of this phenomenon and to explore strategies to overcome it for the successful clinical development of 11β-HSD1 inhibitors in the treatment of metabolic diseases.

References

- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of BI 187004, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [openinnovation.astrazeneca.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of AZD8329: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8329 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid hormone that plays a crucial role in regulating metabolism, inflammation, and stress responses.[3][4][5] By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in target tissues such as the liver and adipose tissue, without significantly affecting systemic cortisol levels.[6][7] This targeted mode of action has positioned 11β-HSD1 inhibitors like this compound as promising therapeutic agents for the treatment of metabolic disorders, including type 2 diabetes and obesity.[8][9] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo properties, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is a critical component of the glucocorticoid signaling pathway, responsible for amplifying intracellular cortisol levels.

Signaling Pathway

The mechanism of action of this compound is centered on the modulation of the glucocorticoid signaling pathway. In its basal state, the glucocorticoid receptor (GR) is located in the cytoplasm in a complex with chaperone proteins. The binding of cortisol, the production of which is catalyzed by 11β-HSD1, induces a conformational change in the GR. This change leads to the dissociation of the chaperone proteins and the translocation of the cortisol-GR complex into the nucleus. Inside the nucleus, this complex binds to glucocorticoid response elements (GREs) on the DNA, thereby regulating the transcription of target genes involved in metabolism and inflammation.[3][4][10] this compound blocks the initial step of this cascade by preventing the conversion of cortisone to cortisol.

Quantitative Data Summary

The preclinical development of this compound has generated a wealth of quantitative data, which is summarized in the tables below for easy comparison.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of 11β-HSD1 across multiple species, with excellent selectivity over other related enzymes.

| Target Enzyme | Species | IC50 (nM) | Selectivity vs. 11β-HSD2 | Reference |

| 11β-HSD1 | Human (recombinant) | 9 | >5000x | [2] |

| 11β-HSD1 | Human (adipocytes) | 2 | - | [2] |

| 11β-HSD1 | Rat (recombinant) | 8.6 - 89 | - | [1][2] |

| 11β-HSD1 | Dog (recombinant) | 8 - 15 | - | [1][2] |

| 11β-HSD1 | Cynomolgus Monkey | 24 | - | [1] |

| 11β-HSD1 | Mouse | 6100 | - | [1] |

| 11β-HSD2 | Human (recombinant) | >100,000 | - | [2] |

| 17β-HSD1 | Human | >100,000 | - | [2] |

| 17β-HSD3 | Human | >100,000 | - | [2] |

Table 1: In Vitro Potency and Selectivity of this compound

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in several preclinical species.

| Species | Route | Dose | Key Pharmacokinetic Parameters | Reference |

| Han Wistar Rat | Oral | 10 mg/kg | Plasma levels of ~5x IC50 | [2] |

| Rat | Oral | 60 mg/kg (single dose) | Cmax and Tmax data available in source | [11] |

| Rat | Oral | 120 mg/kg (single dose) | Cmax and Tmax data available in source | [11] |

| Rat | Oral | 120 mg/kg (repeated dose) | Maintained free plasma concentrations between 1.4 µM (Cmax) and 0.20 µM (Cmin) | [11] |

Table 2: Preclinical Pharmacokinetic Profile of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

In Vitro 11β-HSD1 Inhibition Assay

This protocol describes a common method for determining the in vitro potency of inhibitors against 11β-HSD1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Scintillation proximity assay (SPA) beads or LC-MS/MS for detection

-

Assay buffer (e.g., Tris-HCl with EDTA and glycerol)

-

96-well plates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant 11β-HSD1 enzyme, NADPH, and the various concentrations of this compound or vehicle control.

-

Initiate the enzymatic reaction by adding radiolabeled or non-radiolabeled cortisone.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by solvent extraction).

-

Quantify the amount of cortisol produced.

-

SPA method: If using radiolabeled cortisone, add SPA beads that specifically bind to cortisol. The proximity of the radiolabeled product to the bead generates a signal that is proportional to the enzyme activity.

-

LC-MS/MS method: Extract the steroids and quantify the concentrations of cortisone and cortisol using a validated liquid chromatography-tandem mass spectrometry method.[12][13][14][15][16]

-

-

Calculate the percent inhibition of 11β-HSD1 activity for each concentration of this compound.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the establishment of a diet-induced obesity model in mice to evaluate the in vivo efficacy of this compound.

Objective: To assess the effect of this compound on body weight, glucose tolerance, and other metabolic parameters in a mouse model of diet-induced obesity.

Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity and metabolic syndrome on a high-fat diet.[17][18]

Materials:

-

C57BL/6J mice

-

Control low-fat diet (LFD; e.g., 10% kcal from fat)

-

This compound formulation for oral administration

-

Vehicle control

-

Equipment for oral gavage, blood glucose measurement, and body composition analysis.

Procedure:

-

Induction of Obesity:

-

Drug Treatment:

-

Endpoint Measurements:

-

Body Weight and Composition: Monitor body weight throughout the study. At the end of the study, measure body composition (fat mass and lean mass) using techniques like quantitative magnetic resonance (qNMR).

-

Oral Glucose Tolerance Test (OGTT):

-

Biomarker Analysis: At the end of the study, collect blood and tissues for the analysis of plasma insulin, lipids, and tissue 11β-HSD1 activity.

-

Preclinical Efficacy

In preclinical studies, this compound and other selective 11β-HSD1 inhibitors have demonstrated beneficial effects on various metabolic parameters. In diet-induced obese mice, administration of an 11β-HSD1 inhibitor led to a significant reduction in adipose mass and weight gain.[2] Furthermore, treatment with 11β-HSD1 inhibitors has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.[8] These findings support the therapeutic potential of this compound for the treatment of metabolic syndrome.

Safety and Toxicology

Preclinical safety and toxicology studies are crucial for the development of any new therapeutic agent. While specific toxicology data for this compound is not extensively detailed in the public domain, the development of this compound from its predecessor, AZD4017, involved optimization to reduce acyl glucuronide liability, which can be associated with toxicity.[29] This structural modification aimed to improve the overall metabolic stability and safety profile of the molecule.[29]

Conclusion

This compound is a potent and selective 11β-HSD1 inhibitor with a well-defined mechanism of action. Preclinical in vitro and in vivo studies have demonstrated its ability to effectively inhibit its target and produce beneficial effects on key metabolic parameters. The data summarized in this technical guide highlights the promising preclinical profile of this compound as a potential therapeutic agent for metabolic diseases. Further clinical investigation is warranted to translate these preclinical findings to human patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [openinnovation.astrazeneca.com]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. endocrine-abstracts.org [endocrine-abstracts.org]

- 10. researchgate.net [researchgate.net]

- 11. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. endocrine-abstracts.org [endocrine-abstracts.org]

- 15. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. Diet-induced obesity murine model [protocols.io]

- 20. mmpc.org [mmpc.org]

- 21. research.sdsu.edu [research.sdsu.edu]

- 22. iacuc.wsu.edu [iacuc.wsu.edu]

- 23. animalcare.ubc.ca [animalcare.ubc.ca]

- 24. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 25. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 26. meliordiscovery.com [meliordiscovery.com]

- 27. Targeting osteoblastic 11β-HSD1 to combat high-fat diet-induced bone loss and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mmpc.org [mmpc.org]

- 29. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD8329 for Metabolic Syndrome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AZD8329, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), for its application in metabolic syndrome research. This document details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the core signaling pathways involved.

Introduction: Targeting 11β-HSD1 in Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.

A key player in the pathophysiology of metabolic syndrome is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is highly expressed in metabolic tissues such as the liver and adipose tissue, where it acts to convert inactive cortisone into active cortisol, thereby amplifying local glucocorticoid action.[1][2] Elevated intracellular cortisol levels contribute to the manifestations of metabolic syndrome by promoting gluconeogenesis, insulin resistance, and adipogenesis.[1][3] Inhibition of 11β-HSD1 is therefore a promising therapeutic strategy for treating metabolic syndrome.[4]

This compound is a novel, potent, and selective small molecule inhibitor of 11β-HSD1, developed to address this therapeutic need.[4][5]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by selectively inhibiting the 11β-HSD1 enzyme.[5] By blocking the conversion of cortisone to cortisol within target tissues, this compound effectively reduces local glucocorticoid concentrations without significantly altering systemic cortisol levels.[2] This tissue-specific reduction in active glucocorticoids leads to a decrease in the activation of the glucocorticoid receptor (GR). Consequently, the transcription of GR target genes involved in metabolic dysregulation is downregulated, leading to improvements in insulin sensitivity, glucose homeostasis, and lipid metabolism.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 (nM) | Reference |

| Recombinant 11β-HSD1 | Human | 9 | [5] |

| 11β-HSD1 in isolated adipocytes | Human | 2 | [5] |

| Recombinant 11β-HSD1 | Rat | 89 | [5] |

| Recombinant 11β-HSD1 | Dog | 15 | [5] |

Table 2: Preclinical Efficacy of 11β-HSD1 Inhibition in a Diet-Induced Obesity (DIO) Mouse Model

| Treatment | Change in Body Weight | Change in Fasting Glucose | Change in Fasting Insulin | Reference |

| 11β-HSD1 inhibitor | Decreased | Decreased | Decreased | [2][7] |

| Vehicle | No significant change | No significant change | No significant change | [2][7] |

Note: This table represents the general findings from preclinical studies with selective 11β-HSD1 inhibitors in DIO mice, as specific quantitative data for this compound in this model were not detailed in the provided search results.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single 200 mg Dose)

| Formulation | State | Cmax (nmol/L) | tmax (h) | AUC (nmol·h/L) | t1/2λz (h) |

| Oral Tablet | Fasting | 1340 | 2.00 | 13800 | 10.2 |

| Oral Solution | Fasting | 2040 | 0.67 | 12400 | 8.96 |

| Oral Tablet | Fed | 1140 | 4.00 | 13800 | 9.87 |

Data compiled from a Phase I clinical study. Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2λz: Terminal half-life.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in metabolic syndrome research.

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce a metabolic syndrome phenotype in mice that mimics human obesity and associated metabolic dysfunctions.

Methodology:

-

Animal Model: Male C57BL/6J mice, typically 6-8 weeks old, are commonly used due to their susceptibility to diet-induced obesity.

-

Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet: A high-fat diet (HFD) is provided to the experimental group. A typical HFD contains 45-60% of its calories from fat. A control group is fed a standard chow diet.

-

Duration: The HFD is administered for a period of 8-16 weeks to induce significant weight gain, insulin resistance, and other metabolic abnormalities.

-

Monitoring: Body weight and food intake are monitored regularly (e.g., weekly). At the end of the study period, various metabolic parameters are assessed, including fasting glucose, insulin levels, and lipid profiles.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of an organism to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.

Methodology:

-

Fasting: Mice are fasted overnight (typically for 6 hours) with free access to water.

-

Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (Time 0).

-

Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.

-

Blood Sampling: Blood samples are collected from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Ex Vivo 11β-HSD1 Activity Assay

Objective: To measure the activity of the 11β-HSD1 enzyme in tissue samples.

Methodology:

-

Tissue Collection: Adipose and liver tissues are collected from experimental animals.

-

Homogenization: Tissues are homogenized in a suitable buffer.

-

Incubation: The tissue homogenate is incubated with a substrate, typically ³H-labeled cortisone, and a cofactor (NADPH).

-

Extraction: After incubation, steroids are extracted from the reaction mixture using an organic solvent.

-

Separation and Quantification: The substrate (³H-cortisone) and the product (³H-cortisol) are separated using thin-layer chromatography (TLC). The radioactivity of the separated spots is quantified using a scintillation counter.

-

Calculation: The enzyme activity is expressed as the percentage conversion of cortisone to cortisol per unit of protein per unit of time.[2]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: Mechanism of action of this compound in inhibiting the 11β-HSD1 pathway.

digraph "Experimental_Workflow_DIO_Model" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#4285F4"]; edge [fontname="Arial", color="#5F6368"];start [label="Start: C57BL/6J Mice\n(6-8 weeks old)", shape=ellipse, fillcolor="#34A853"]; diet [label="Dietary Intervention\n(8-16 weeks)"]; hfd [label="High-Fat Diet (HFD)", fillcolor="#FBBC05"]; chow [label="Standard Chow Diet\n(Control)", fillcolor="#FBBC05"]; treatment [label="Treatment Phase"]; this compound [label="this compound Administration", fillcolor="#EA4335"]; vehicle [label="Vehicle Administration", fillcolor="#EA4335"]; monitoring [label="Monitoring"]; bw_fi [label="Body Weight &\nFood Intake", shape=note, fillcolor="#FFFFFF"]; ogtt [label="Oral Glucose\nTolerance Test (OGTT)", shape=note, fillcolor="#FFFFFF"]; tissue_collection [label="Tissue Collection\n(Liver, Adipose)", shape=ellipse, fillcolor="#34A853"]; analysis [label="Ex Vivo Analysis"]; hsd1_activity [label="11β-HSD1 Activity Assay", shape=note, fillcolor="#FFFFFF"]; gene_expression [label="Gene Expression Analysis", shape=note, fillcolor="#FFFFFF"];

start -> diet; diet -> hfd; diet -> chow; hfd -> treatment; chow -> treatment; treatment -> this compound; treatment -> vehicle; this compound -> monitoring; vehicle -> monitoring; monitoring -> bw_fi; monitoring -> ogtt; ogtt -> tissue_collection; tissue_collection -> analysis; analysis -> hsd1_activity; analysis -> gene_expression; }

Caption: Experimental workflow for evaluating this compound in a diet-induced obesity model.

Safety and Tolerability

Clinical trials with 11β-HSD1 inhibitors, including compounds with similar mechanisms to this compound, have generally shown them to be well-tolerated.[8][9] Potential side effects can include activation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to changes in adrenal androgen levels.[8] However, in many studies, these changes have remained within the normal range.[8] As with any investigational drug, a thorough evaluation of the safety profile of this compound in different patient populations is ongoing.

Conclusion

This compound, as a potent and selective inhibitor of 11β-HSD1, represents a promising therapeutic agent for the treatment of metabolic syndrome. By targeting the tissue-specific overproduction of cortisol, this compound has the potential to address multiple facets of this complex disorder, including insulin resistance, hyperglycemia, and dyslipidemia. The data presented in this guide provide a solid foundation for further research and development of this compound as a novel treatment for metabolic diseases. The detailed protocols and pathway visualizations serve as valuable resources for scientists and researchers in this field.

References

- 1. The glucocorticoid receptor in brown adipocytes is dispensable for control of energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [openinnovation.astrazeneca.com]

- 6. researchgate.net [researchgate.net]

- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Investigating the Therapeutic Potential of AZD8329: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of AZD8329, a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document consolidates key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development efforts in the field of metabolic and related diseases.

Core Mechanism of Action and Therapeutic Rationale

This compound is a small molecule, orally administered inhibitor of 11β-HSD1.[1] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[2] Specifically, 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents) within key metabolic tissues such as the liver and adipose tissue. By amplifying local glucocorticoid action, elevated 11β-HSD1 activity is implicated in the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.

The therapeutic rationale for inhibiting 11β-HSD1 with this compound is to reduce the intracellular concentration of active glucocorticoids in target tissues, thereby mitigating their detrimental metabolic effects. Preclinical studies have demonstrated the potential of 11β-HSD1 inhibitors to decrease body weight, improve glucose tolerance, and reduce fasting glucose and insulin levels.[3]

Signaling Pathway of 11β-HSD1 Inhibition

The following diagram illustrates the mechanism of action of this compound within the glucocorticoid signaling pathway.

References

AZD8329: A Deep Dive into its Selectivity for 11β-HSD1 over 11β-HSD2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) by AZD8329, with a particular focus on its selectivity against the isoform 11β-HSD2. This document will delve into the quantitative measures of this selectivity, the experimental methodologies used for its determination, and the underlying signaling pathways of these crucial enzymes.

Quantitative Selectivity Profile of this compound

This compound demonstrates a high degree of selectivity for 11β-HSD1 over 11β-HSD2. This selectivity is crucial for its therapeutic potential, as non-selective inhibition could lead to undesirable side effects associated with 11β-HSD2 inhibition. The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), with a significantly lower value for 11β-HSD1, indicating a much stronger binding affinity and inhibitory effect on the target enzyme.

| Enzyme Target | Species | IC50 Value | Selectivity (over 11β-HSD2) |

| 11β-HSD1 | Human | 9 nM[1] | >5000-fold[1] |

| 11β-HSD2 | Human | >30 µM | - |

| 11β-HSD1 | Rat | 89 nM[1] | - |

| 11β-HSD1 | Dog | 15 nM[1] | - |

Table 1: Quantitative Inhibitory Potency of this compound against 11β-HSD Isoforms and across species.

Experimental Protocols for Determining Selectivity

The determination of the selective inhibition of 11β-HSD1 by compounds like this compound typically involves robust in vitro enzyme assays. A common and high-throughput method employed is the Scintillation Proximity Assay (SPA) .

Principle of the Scintillation Proximity Assay

SPA is a homogeneous and rapid assay technology that eliminates the need for separation of bound and free radioligands. For the 11β-HSD1 assay, the core principle involves the enzymatic conversion of a radiolabeled substrate (e.g., [³H]cortisone) to a product (e.g., [³H]cortisol). A specific antibody that recognizes the product is coated onto SPA beads. When the radiolabeled product binds to the antibody on the bead, it comes into close proximity with the scintillant embedded within the bead, leading to the emission of light that can be detected. The amount of light produced is directly proportional to the amount of product formed, and thus, the enzyme activity.

Experimental Workflow for 11β-HSD1 Inhibition Assay

Protocol for 11β-HSD2 Counter-Screen

To determine the selectivity, a counter-screen against 11β-HSD2 is performed. The principle is similar, but with key differences in the enzyme, substrate, and cofactor.

-

Enzyme: Recombinant human 11β-HSD2.

-

Substrate: Radiolabeled cortisol (e.g., [³H]cortisol), as 11β-HSD2 primarily catalyzes the conversion of cortisol to cortisone.

-

Cofactor: NAD⁺ is used instead of NADPH.

The assay measures the decrease in the [³H]cortisol substrate, which can be achieved by separating the substrate and product using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by scintillation counting. Alternatively, a competitive immunoassay for cortisone could be employed.

Signaling Pathways of 11β-HSD1 and 11β-HSD2

The opposing actions of 11β-HSD1 and 11β-HSD2 are critical for regulating the local concentration of active glucocorticoids, primarily cortisol, in various tissues.

11β-HSD1 Signaling Pathway: Glucocorticoid Activation

11β-HSD1 acts predominantly as a reductase, converting inactive cortisone into active cortisol. This amplification of the glucocorticoid signal is particularly important in metabolic tissues like the liver and adipose tissue.

11β-HSD2 Signaling Pathway: Glucocorticoid Inactivation

In contrast, 11β-HSD2 is a dehydrogenase that inactivates cortisol by converting it back to cortisone. This is particularly important in mineralocorticoid-sensitive tissues like the kidney, where it prevents the illicit activation of the mineralocorticoid receptor (MR) by cortisol, thereby allowing aldosterone to regulate sodium and water balance.

Conclusion

This compound is a potent and highly selective inhibitor of 11β-HSD1. Its impressive selectivity profile, as determined by rigorous in vitro assays, underscores its potential as a targeted therapeutic agent. By specifically blocking the amplification of glucocorticoid signaling in key metabolic tissues without interfering with the protective role of 11β-HSD2 in mineralocorticoid-sensitive tissues, this compound represents a refined approach to modulating glucocorticoid action for the potential treatment of metabolic disorders. This technical guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate the therapeutic applications of selective 11β-HSD1 inhibition.

References

In-Depth Technical Guide: Cellular Uptake and Distribution of AZD8329

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8329 is a potent and selective small molecule inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1] This mechanism makes 11β-HSD1 a promising therapeutic target for metabolic diseases. Understanding the cellular uptake and subcellular distribution of this compound is critical for elucidating its mechanism of action, optimizing its therapeutic efficacy, and predicting potential off-target effects. This technical guide provides a comprehensive overview of the available data and experimental methodologies related to the cellular pharmacokinetics of this compound.

Quantitative Data on this compound Activity and Distribution

While specific quantitative data on the intracellular concentration and uptake kinetics of this compound are not extensively available in the public domain, the following tables summarize its inhibitory potency and known distribution characteristics.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound

| Target | Species | Cell/Tissue Type | IC50 (nM) | Reference |

| 11β-HSD1 | Human | Recombinant | 9 | [1] |

| 11β-HSD1 | Human | Isolated Adipocytes | 2 | [1] |

| 11β-HSD1 | Rat | Recombinant | 89 | [1] |

| 11β-HSD1 | Dog | Recombinant | 15 | [1] |

Table 2: In Vivo Effects and Distribution of this compound

| Species | Tissue | Observation | Dosage | Reference |

| Rat (Han Wistar) | Adipose Tissue, Liver | Significant reduction in 11β-HSD1 activity | Single oral dose of 10 mg/kg | [1] |

| Mouse | Bone, Liver, Adipose Tissue | Higher accumulation of Cy5-labelled this compound in bone compared to liver and adipose tissue | Not Specified | |

| Mini-pig | Healing Myocardial Infarct | Binding of this compound to the infarct area | Not Specified |

Cellular Uptake and Transport Mechanisms

The precise mechanisms governing the transport of this compound across the cell membrane have not been fully elucidated. As a small molecule, it is plausible that this compound utilizes a combination of passive diffusion and carrier-mediated transport. Its low central nervous system (CNS) penetrance suggests that it may be a substrate for efflux transporters at the blood-brain barrier.[1] Further investigation using in vitro models such as Caco-2 or MDCK cell monolayers could provide valuable insights into its permeability and potential interactions with transporters.

Subcellular Distribution

The primary intracellular target of this compound is 11β-HSD1, which is predominantly located in the endoplasmic reticulum (ER). Therefore, it is expected that a significant portion of intracellular this compound localizes to the ER to exert its inhibitory effect.

A study utilizing a Cy5-labeled this compound derivative in mice demonstrated co-localization with osteocalcin-expressing osteoblasts, suggesting targeted delivery to this cell type. This finding points towards a potential for tissue-specific accumulation.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the known signaling pathway affected by this compound and a general workflow for investigating its cellular uptake.

Experimental Protocols

Detailed experimental protocols for specifically studying this compound cellular uptake are not publicly available. However, the following are general, established methodologies that can be adapted for this purpose.

Cellular Uptake Assay using Radiolabeled Compound

This method is a standard for quantifying the amount of a compound that enters cells.

Materials:

-

Target cells (e.g., primary adipocytes, hepatocytes, or a relevant cell line)

-

Cell culture medium and supplements

-

Radiolabeled this compound (e.g., [³H]-AZD8329 or [¹⁴C]-AZD8329)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere and grow to the desired confluency.

-

Compound Preparation: Prepare a working solution of radiolabeled this compound in a suitable buffer or culture medium at the desired concentration.

-

Incubation: Remove the culture medium from the cells and add the radiolabeled this compound solution. Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine uptake kinetics.

-

Washing: After incubation, rapidly wash the cells multiple times with ice-cold PBS to remove any unbound extracellular compound.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

-

Quantification:

-

Transfer a portion of the cell lysate to a scintillation vial.

-

Add scintillation fluid and mix well.

-

Measure the radioactivity using a scintillation counter.

-

Use another portion of the cell lysate to determine the total protein concentration using a protein assay.

-

-

Data Analysis: Express the intracellular concentration of this compound as the amount of radioactivity per milligram of total protein. Plot the intracellular concentration over time to determine the uptake kinetics.

Subcellular Fractionation

This technique is used to isolate different organelles to determine the subcellular localization of a drug.

Materials:

-

Cells treated with this compound (radiolabeled or unlabeled)

-

Homogenization buffer

-

Differential centrifugation equipment (ultracentrifuge)

-

Sucrose solutions of varying densities

-

Markers for different subcellular fractions (e.g., antibodies for organelle-specific proteins)

-

Analysis equipment (e.g., scintillation counter for radiolabeled compound, LC-MS/MS for unlabeled compound)

Procedure:

-

Cell Homogenization: Harvest the treated cells and resuspend them in an ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer or a similar device to disrupt the cell membrane while keeping the organelles intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Transfer the resulting supernatant to another tube and centrifuge at a very high speed (e.g., 100,000 x g) to pellet the microsomes (which include the ER).

-

The final supernatant represents the cytosolic fraction.

-

-

Fraction Analysis:

-

For radiolabeled this compound, measure the radioactivity in each fraction.

-

For unlabeled this compound, extract the compound from each fraction and quantify using LC-MS/MS.

-

Perform Western blotting or enzyme assays using specific markers to confirm the purity of each subcellular fraction.

-

-

Data Analysis: Determine the percentage of total intracellular this compound present in each subcellular fraction to understand its distribution within the cell.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a drug and to identify if it is a substrate of efflux transporters.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Culture medium

-

This compound

-

Analytical method for this compound quantification (e.g., LC-MS/MS)

-

Lucifer yellow (as a marker for monolayer integrity)

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow to ensure the integrity of the cell monolayer.

-

Permeability Assay (Apical to Basolateral):

-

Add this compound to the apical (upper) chamber.

-

At various time points, collect samples from the basolateral (lower) chamber.

-

Quantify the concentration of this compound in the collected samples.

-

-

Permeability Assay (Basolateral to Apical):

-

Add this compound to the basolateral chamber.

-

At various time points, collect samples from the apical chamber.

-

Quantify the concentration of this compound in the collected samples.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

The efflux ratio (Papp B-A / Papp A-B) can indicate whether this compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

-

Conclusion

This technical guide summarizes the current understanding of the cellular uptake and distribution of this compound. While quantitative data on its inhibitory potency are available, further research is needed to fully characterize its cellular pharmacokinetics, including its transport mechanisms and precise subcellular localization. The experimental protocols outlined here provide a framework for conducting such investigations, which will be crucial for the continued development and optimization of this compound and other 11β-HSD1 inhibitors.

References

Exploring the Potential of AZD8329 in Non-Alcoholic Fatty Liver Disease (NAFLD) Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Challenge of NAFLD and the Rationale for Targeting 11β-HSD1

Non-alcoholic fatty liver disease (NAFLD) has emerged as the most prevalent chronic liver condition globally, paralleling the epidemics of obesity and type 2 diabetes.[1][2] The disease spectrum ranges from simple steatosis (NAFL) to non-alcoholic steatohepatitis (NASH), which is characterized by inflammation and hepatocyte injury, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3] At its core, NAFLD is a metabolic disorder, and a key therapeutic strategy involves targeting the metabolic pathways that drive the accumulation of fat in the liver.

One such promising target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme primarily expressed in the liver and adipose tissue.[4] 11β-HSD1 plays a crucial role in regulating local glucocorticoid levels by converting inactive cortisone to active cortisol.[4] Elevated intracellular cortisol levels can promote hepatic fat accumulation, insulin resistance, and inflammation, all of which are hallmarks of NAFLD.[5] Therefore, inhibiting 11β-HSD1 presents a compelling approach to mitigate the key drivers of NAFLD.

This technical guide explores the potential of AZD8329, a potent and selective 11β-HSD1 inhibitor, in the context of NAFLD models. While direct preclinical studies of this compound in NAFLD are not yet published, this document will synthesize the available information on this compound, data from other 11β-HSD1 inhibitors in relevant models, and established experimental protocols to provide a comprehensive overview for researchers in the field.

This compound: A Profile of a Potent 11β-HSD1 Inhibitor

This compound is a small molecule, orally administered inhibitor of 11β-HSD1.[6] It was developed as a potential treatment for metabolic syndrome and its associated conditions.[7]

Mechanism of Action: this compound is a potent inhibitor of human recombinant 11β-HSD1 with an IC50 of 9 nM and of 11β-HSD1 in isolated human adipocytes with an IC50 of 2 nM in vitro.[6] It exhibits high selectivity (>5000-fold) for 11β-HSD1 over the related enzyme 11β-HSD2.[6] Preclinical pharmacology studies have demonstrated that this compound effectively reduces 11β-HSD1 activity in both the liver and adipose tissue.[6] A single oral dose of 10 mg/kg to Han Wistar rats resulted in a significant reduction of 11β-HSD1 activity in these tissues.[6]

While specific studies on this compound in NAFLD models are not publicly available, another rodent-active 11β-HSD1 inhibitor from AstraZeneca has been shown to induce a significant reduction in adipose mass and weight gain in diet-induced obese mice.[6]

The Hypothesized Role and Substantiating Evidence for 11β-HSD1 Inhibition in NAFLD

The therapeutic rationale for using an 11β-HSD1 inhibitor like this compound in NAFLD is based on its potential to counteract the detrimental effects of excess intracellular cortisol in the liver. The inhibition of 11β-HSD1 is expected to lead to:

-

Reduced Hepatic Steatosis: By decreasing local cortisol levels, 11β-HSD1 inhibition can suppress genes involved in de novo lipogenesis and increase fatty acid oxidation, thereby reducing the accumulation of triglycerides in hepatocytes.

-

Improved Insulin Sensitivity: Glucocorticoids are known to impair insulin signaling. By reducing intrahepatic cortisol, 11β-HSD1 inhibitors can enhance insulin sensitivity, leading to better glucose control and reduced lipogenesis.

-

Anti-inflammatory Effects: Cortisol has complex effects on inflammation. In the context of NAFLD, chronic low-grade inflammation is a key driver of disease progression. 11β-HSD1 inhibition has been shown to reduce the expression of pro-inflammatory cytokines in the liver.[8]

-

Potential Anti-fibrotic Activity: While the role of 11β-HSD1 in liver fibrosis is complex and may be context-dependent, some studies suggest that its inhibition could ameliorate fibrosis by modulating inflammatory responses and hepatic stellate cell activation.[9][10]

Quantitative Data from Preclinical Studies of 11β-HSD1 Inhibitors in NAFLD Models

To illustrate the potential efficacy of 11β-HSD1 inhibition in NAFLD, the following tables summarize quantitative data from preclinical studies of other selective 11β-HSD1 inhibitors in relevant animal models.

Table 1: Effects of 11β-HSD1 Inhibitor (H8, a curcumin derivative) in a High-Fat Diet/Streptozotocin-Induced NAFLD Rat Model [8]

| Parameter | Control | HFD+STZ | HFD+STZ + H8 (3 mg/kg) | HFD+STZ + H8 (6 mg/kg) |

| Serum ALT (U/L) | 45.8 ± 3.2 | 121.5 ± 8.9 | 85.3 ± 6.1 | 68.7 ± 5.4** |

| Serum AST (U/L) | 110.2 ± 7.5 | 245.8 ± 15.3 | 180.1 ± 11.2 | 145.6 ± 9.8 |

| Serum Triglycerides (mmol/L) | 0.8 ± 0.1 | 2.5 ± 0.3 | 1.7 ± 0.2* | 1.2 ± 0.1 |

| Hepatic Triglycerides (mg/g) | 15.3 ± 1.8 | 48.9 ± 4.5 | 32.1 ± 3.1 | 25.4 ± 2.6** |

| Hepatic Steatosis Score | 0.2 ± 0.1 | 2.8 ± 0.3 | 1.5 ± 0.2 | 1.1 ± 0.2** |

*p < 0.05, **p < 0.01 vs. HFD+STZ group

Table 2: Effects of 11β-HSD1 Inhibitor (BVT.2733) in a High-Fat Diet-Induced Obese Mouse Model [11]

| Parameter | Control (Chow) | HFD | HFD + BVT.2733 (50 mg/kg/day) |

| Body Weight (g) | 28.5 ± 1.2 | 45.8 ± 2.1 | 39.5 ± 1.8 |

| Liver Weight (g) | 1.1 ± 0.1 | 2.5 ± 0.2 | 1.8 ± 0.1 |

| Serum ALT (U/L) | 35.2 ± 4.1 | 89.6 ± 7.8 | 55.3 ± 6.2 |

| Hepatic Free Fatty Acids (nmol/mg) | 1.2 ± 0.2 | 3.8 ± 0.4 | 2.1 ± 0.3 |

| Visceral Adipose Tissue Mass (g) | 1.5 ± 0.2 | 4.2 ± 0.5 | 2.9 ± 0.3* |

*p < 0.05 vs. HFD group

Experimental Protocols for Evaluating this compound in NAFLD Models

A robust evaluation of this compound in the context of NAFLD would involve the use of well-characterized animal models that recapitulate the key features of the human disease.

Diet-Induced NAFLD/NASH Models

These models are highly relevant as they mimic the metabolic stress associated with the Western diet.

-

High-Fat Diet (HFD) Model:

-

Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.[12]

-

Diet: A diet with 45-60% of calories derived from fat is administered for 12-24 weeks to induce obesity, insulin resistance, and hepatic steatosis.[3]

-

This compound Administration: this compound would be administered orally, likely via gavage, at various doses determined by pharmacokinetic and pharmacodynamic studies. Dosing would typically commence after the establishment of the NAFLD phenotype or as a prophylactic treatment.

-

Endpoints:

-

Metabolic Parameters: Body weight, food intake, glucose tolerance (GTT), insulin tolerance (ITT), and serum levels of insulin, glucose, triglycerides, and cholesterol.

-

Liver Function: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathology: Liver sections stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and Sirius Red for fibrosis.

-

Biochemical Analysis: Measurement of hepatic triglyceride and cholesterol content.

-

Gene Expression Analysis: qPCR or RNA-seq to assess the expression of genes involved in lipogenesis, fatty acid oxidation, inflammation, and fibrosis.

-

-

-

Methionine and Choline Deficient (MCD) Diet Model:

-

Animal Strain: C57BL/6J mice.

-

Diet: An MCD diet is administered for 4-8 weeks. This model rapidly induces steatohepatitis and fibrosis but is not associated with obesity or insulin resistance.[13]

-

This compound Administration: Oral administration of this compound during the course of the MCD diet.

-

Endpoints: Primarily focused on liver injury and fibrosis. Key endpoints include serum ALT/AST, histological assessment of inflammation and fibrosis, and gene expression of fibrotic markers (e.g., Collagen-1a1, α-SMA, TIMP-1).

-

Genetic Models of NAFLD

These models have a genetic predisposition to obesity and metabolic dysfunction.

-

Leptin-deficient (ob/ob) mice:

-

Model Characteristics: These mice are hyperphagic, obese, and develop severe steatosis and insulin resistance.[14]

-

This compound Administration: Oral treatment with this compound for several weeks.

-

Endpoints: Similar to the HFD model, with a focus on improvements in steatosis, glucose metabolism, and liver function.

-

Visualizing the Pathways and Processes

Signaling Pathway of 11β-HSD1 in Hepatocytes

Caption: 11β-HSD1 signaling pathway in hepatocytes and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound in a Diet-Induced NAFLD Model

Caption: A typical experimental workflow for evaluating this compound in a diet-induced NAFLD mouse model.

Logical Relationship of NAFLD Progression and Therapeutic Intervention

Caption: The logical progression of NAFLD and the potential points of therapeutic intervention.

Conclusion and Future Directions

This compound, as a potent and selective 11β-HSD1 inhibitor, holds significant promise as a therapeutic agent for NAFLD. By targeting a key enzyme that regulates intracellular glucocorticoid activity, this compound has the potential to address multiple facets of NAFLD pathogenesis, including steatosis, insulin resistance, and inflammation. While direct evidence in NAFLD models is pending, the wealth of data from other 11β-HSD1 inhibitors strongly supports this therapeutic hypothesis.

Future preclinical research should focus on evaluating this compound in well-established, translationally relevant models of NAFLD and NASH. Such studies will be crucial to determine its efficacy in reducing liver fat, inflammation, and fibrosis, and to further elucidate its mechanism of action in the context of this complex metabolic disease. The insights gained from these investigations will be instrumental in guiding the potential clinical development of this compound for the treatment of NAFLD.

References

- 1. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-alcoholic fatty liver disease: leading the fight in primary care - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAFLD Preclinical Models: More than a Handful, Less of a Concern? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of 11β-hydroxysteroid dehydrogenase type 1 ameliorates metabolic dysfunction-associated steatotic liver disease and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [openinnovation.astrazeneca.com]

- 7. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 11β-HSD1 Inhibitor Alleviates Non-Alcoholic Fatty Liver Disease by Activating the AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 11Beta‐hydroxysteroid dehydrogenase‐1 deficiency or inhibition enhances hepatic myofibroblast activation in murine liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel 11β-HSD1 inhibitor ameliorates liver fibrosis by inhibiting the notch signaling pathway and increasing NK cell population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research [mdpi.com]

- 14. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

AZD8329 and its Impact on Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD8329 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol concentrations in key metabolic tissues such as the liver and adipose tissue. This mechanism of action has positioned this compound as a therapeutic candidate for metabolic disorders, particularly type 2 diabetes, by improving glucose homeostasis. This technical guide provides an in-depth overview of the impact of this compound on glucose metabolism, detailing its mechanism of action, summarizing preclinical and clinical findings, and outlining the experimental protocols used in its evaluation.

Introduction

Glucocorticoids are known to play a significant role in regulating glucose metabolism. Excess glucocorticoid activity can lead to insulin resistance, increased hepatic glucose production, and ultimately, hyperglycemia. The enzyme 11β-HSD1 amplifies glucocorticoid action at the tissue level by regenerating active cortisol from inactive cortisone. Elevated 11β-HSD1 activity in metabolic tissues is associated with obesity and insulin resistance. This compound was developed as a specific inhibitor of 11β-HSD1 to counteract this localized excess of glucocorticoids and thereby improve glucose control.[1]

Mechanism of Action: 11β-HSD1 Inhibition

This compound is a small molecule that acts as a competitive inhibitor of 11β-HSD1.[2] Its primary therapeutic effect on glucose homeostasis stems from the reduction of active glucocorticoid concentrations within target cells, particularly in the liver and adipose tissue. This leads to a series of downstream effects that collectively improve insulin sensitivity and lower blood glucose levels.

Signaling Pathway

The inhibition of 11β-HSD1 by this compound initiates a cascade of molecular events that favorably modulate glucose metabolism. The signaling pathway can be visualized as follows:

Quantitative Data on Glucose Homeostasis

Table 1: Preclinical Efficacy of 11β-HSD1 Inhibitors in Rodent Models of Diabetes

| Parameter | Vehicle Control | 11β-HSD1 Inhibitor | % Change | Reference |

|---|---|---|---|---|

| Fasting Glucose (mg/dL) | ~250 | ~150 | ↓ 40% | [3] |

| Fasting Insulin (ng/mL) | ~5.0 | ~2.5 | ↓ 50% | [3] |

| HOMA-IR | High | Significantly Reduced | - | [3] |

| Hepatic PEPCK mRNA | Elevated | Normalized | ↓ | [4] |

| Hepatic G6Pase mRNA | Elevated | Normalized | ↓ | [4] |

Note: Data are illustrative based on published studies of selective 11β-HSD1 inhibitors in diet-induced obese (DIO) and db/db mouse models. Actual values can vary based on the specific compound, dose, and animal model.

Table 2: Clinical Trial Data for 11β-HSD1 Inhibitors in Type 2 Diabetes

| Parameter | Placebo | 11β-HSD1 Inhibitor | Change from Baseline | Reference |

|---|---|---|---|---|

| HbA1c (%) | +0.1 to +0.3 | -0.4 to -0.6 | Significant Reduction | [3] |

| Fasting Plasma Glucose (mg/dL) | Slight Increase | -18 to -36 | Significant Reduction | [3] |

| Body Weight (kg) | No significant change | -1.0 to -2.5 | Modest Reduction | [3] |

Note: Data are generalized from Phase II clinical trials of various 11β-HSD1 inhibitors in patients with type 2 diabetes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other 11β-HSD1 inhibitors.

Preclinical Evaluation in Rodent Models

Objective: To assess the in vivo efficacy of this compound on glucose homeostasis in a diet-induced obesity (DIO) rat model.

Animal Model: Male Wistar rats fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

Drug Administration:

-

Acute Dosing: A single oral gavage of this compound at doses of 10, 30, and 100 mg/kg, or vehicle (e.g., 0.5% HPMC).[2][5]

-

Chronic Dosing: Daily oral gavage of this compound at doses of 10 and 30 mg/kg/day for 4 weeks.

Key Experiments:

-

Oral Glucose Tolerance Test (OGTT):

-

Fast animals overnight (12-16 hours).

-

Collect a baseline blood sample (t=0) via tail snip.

-

Administer a glucose solution (2 g/kg) via oral gavage.

-

Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

-

Measure blood glucose levels at each time point. Plasma insulin may also be measured at baseline and selected time points.

-

-

Fasting Blood Glucose and Insulin:

-

Fast animals overnight.

-

Collect blood samples for the determination of plasma glucose and insulin concentrations.

-

-

Tissue Harvesting and Analysis:

-

At the end of the study, euthanize animals and collect liver and adipose tissue.

-

Analyze tissue for 11β-HSD1 activity and expression of key genes involved in gluconeogenesis (PEPCK, G6Pase) via qPCR or Western blot.

-

Clinical Evaluation in Human Subjects

Objective: To evaluate the safety, tolerability, and pharmacodynamics of this compound in human subjects.

Study Design: A randomized, double-blind, placebo-controlled, multiple-ascending dose study (e.g., ClinicalTrials.gov Identifier: NCT01207089).

Participants: Healthy overweight or obese male subjects.

Drug Administration: Oral administration of this compound at doses of 25 mg, 100 mg, and 300 mg (or placebo) twice daily for 9 days.[5]

Key Assessments:

-

Pharmacokinetics: Serial blood sampling to determine the plasma concentration of this compound over time.

-

Pharmacodynamics (11β-HSD1 Inhibition):

-

Adipose Tissue Biopsy: Collection of subcutaneous adipose tissue biopsies at baseline and after the final dose to measure ex vivo 11β-HSD1 activity.[5]

-

Urinary Cortisol/Cortisone Metabolite Ratio: 24-hour urine collections to assess the ratio of urinary free cortisol to urinary free cortisone as a surrogate marker of whole-body 11β-HSD1 activity.

-

-

Glucose Homeostasis Parameters:

-

Fasting plasma glucose and insulin concentrations measured at baseline and at the end of treatment.

-

An oral glucose tolerance test may be performed at baseline and end of treatment to assess changes in glucose tolerance and insulin sensitivity.

-

Conclusion

This compound, through its targeted inhibition of 11β-HSD1, presents a promising therapeutic strategy for improving glucose homeostasis in individuals with type 2 diabetes and metabolic syndrome. By reducing intracellular glucocorticoid levels in key metabolic tissues, this compound can ameliorate insulin resistance and decrease hepatic glucose output. Further clinical studies with comprehensive metabolic endpoints are necessary to fully elucidate its therapeutic potential and establish its efficacy and safety profile in the target patient population. The methodologies and conceptual framework presented in this guide provide a foundation for researchers and drug development professionals to further investigate the role of 11β-HSD1 inhibition in the management of metabolic diseases.

References

- 1. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [openinnovation.astrazeneca.com]

- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of 11β-hydroxysteroid dehydrogenase-1 inhibition on hepatic glycogenolysis and gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZD8329 In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro enzyme inhibition assay for AZD8329, a potent and selective inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The provided methodology utilizes a scintillation proximity assay (SPA) for a high-throughput and robust determination of inhibitor activity. Additionally, this document summarizes the inhibitory potency and selectivity of this compound and illustrates the relevant biological pathways and experimental workflow.

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol.[1][2][3] This activation amplifies glucocorticoid receptor (GR) signaling in a tissue-specific manner.[1][2] Dysregulation of 11β-HSD1 activity is implicated in various metabolic disorders, making it a promising therapeutic target. This compound is a novel, acidic 11β-HSD1 inhibitor that has demonstrated high potency and selectivity.[4][5][6][7][8][9] This application note details a robust in vitro assay for characterizing the inhibitory activity of this compound and similar compounds against 11β-HSD1.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against 11β-HSD1

| Enzyme Source | Species | IC50 (nM) |

| Recombinant 11β-HSD1 | Human | 9[4][5][7][8][9] |

| Recombinant 11β-HSD1 | Rat | 89[4] |

| Recombinant 11β-HSD1 | Dog | 15[4] |

| Isolated Adipocytes | Human | 2[4] |

Table 2: Selectivity Profile of this compound

| Enzyme | Selectivity vs. 11β-HSD1 |

| 11β-HSD2 | >5000-fold[4] |

| 17β-HSD1 | >5000-fold[4] |

| 17β-HSD3 | >5000-fold[4] |

Experimental Protocol: 11β-HSD1 Scintillation Proximity Assay (SPA)

This protocol is designed for determining the IC50 value of this compound against 11β-HSD1.

Materials and Reagents:

-

Enzyme: Human recombinant 11β-HSD1 (microsomal preparation)

-

Substrate: [³H]Cortisone

-

Cofactor: NADPH

-

Inhibitor: this compound

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) with appropriate additives (e.g., EDTA, NaCl)

-

Scintillation Proximity Assay (SPA) Beads: Protein A-coated SPA beads

-

Antibody: Anti-cortisol monoclonal antibody

-

Stop Solution: A solution to terminate the enzymatic reaction (e.g., containing a high concentration of a known inhibitor like carbenoxolone and EDTA)

-

Microplates: 96- or 384-well plates suitable for scintillation counting

-

Scintillation Counter: A microplate-compatible scintillation counter

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to create a concentration range for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

-

Assay Reaction Mixture Preparation (per well):

-

Prepare a master mix containing the assay buffer, human recombinant 11β-HSD1 microsomes, and NADPH. The final concentrations should be optimized, but typical ranges are:

-

11β-HSD1: to achieve a linear reaction rate for the duration of the incubation.

-

NADPH: in excess to ensure it is not a limiting factor.

-

-

Add the desired volume of the diluted this compound or vehicle control (for maximum and minimum signal) to the appropriate wells of the microplate.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the [³H]Cortisone substrate to all wells. The final concentration of the substrate should be at or near its Km for the enzyme to ensure sensitivity to competitive inhibitors.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time. This incubation period should be within the linear range of the reaction.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding the stop solution.

-

Add the anti-cortisol monoclonal antibody and the Protein A-coated SPA beads to each well. The antibody will specifically bind to the [³H]cortisol produced in the reaction, and the Protein A on the SPA beads will capture this complex.

-

Incubate the plate for a sufficient time to allow for antibody-antigen binding and bead capture.

-

When the [³H]cortisol is in close proximity to the scintillant embedded in the SPA bead, the emitted beta particles from the tritium will stimulate the scintillant to emit light.

-

-

Data Acquisition and Analysis:

-

Measure the light output from each well using a microplate scintillation counter.

-

The amount of light detected is proportional to the amount of [³H]cortisol produced and is inversely proportional to the inhibitory activity of this compound.

-

Calculate the percent inhibition for each concentration of this compound relative to the controls.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Mandatory Visualizations

Caption: Signaling pathway of 11β-HSD1 and the mechanism of action of this compound.

Caption: Experimental workflow for the this compound in vitro enzyme inhibition assay.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [openinnovation.astrazeneca.com]

- 5. 11β-HSD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AZD 8329 | 11β-HSD1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for AZD8329 Dosing and Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of AZD8329, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in rodent models. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

Quantitative Data Summary

The following tables summarize the reported dosing regimens and pharmacokinetic parameters of this compound in rat models.

Table 1: this compound Dosing Regimens in Rats

| Study Type | Route of Administration | Dose(s) | Vehicle | Dosing Frequency | Duration | Animal Model | Reference |

| Acute Dose-Response | Oral Gavage | 0.3, 1, 3, 10, 30, 60, 120, 250 mg/kg | 0.5% (w/v) HPMC, 0.1% (w/v) Polysorbate 80, and meglumine in water | Single dose | 1 day | Not specified | [1] |

| Single Dose | Oral Gavage | 10 mg/kg | Not specified | Single dose | 1 day | Han Wistar rats | [2] |

| Repeat Dosing | Oral Gavage | 60, 120 mg/kg | HPMC vehicle | Once daily (u.i.d.) | 7 consecutive days | Not specified | [1] |

| Repeat Dosing (to achieve specific plasma exposures) | Oral Gavage | 9, 19, 71, 78 mg/kg | HPMC vehicle | Single dose on day 7 after 6 days of pre-treatment | 7 days | Not specified | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)

| Dose | Cmax (Free Plasma Concentration) | Cmin (Free Plasma Concentration) | Time Points of Measurement | Animal Model | Reference |

| 120 mg/kg (once daily for 6 days) | 1.4 µM | 0.20 µM | Day 6 (4, 7, and 11.5 hours post-dose) | Not specified | [1] |

Note: A complete pharmacokinetic profile with Cmax, Tmax, and AUC from a single dose-response study was not available in the searched literature. The data presented reflects plasma concentrations during a repeat-dosing study.

Experimental Protocols

Preparation of this compound Dosing Solution (Oral Gavage)

This protocol describes the preparation of a suspension of this compound suitable for oral administration in rats.

Materials:

-

This compound powder

-

Hydroxypropylmethylcellulose (HPMC)

-

Polysorbate 80

-

Meglumine

-

Sterile, deionized water

-

Mortar and pestle or other suitable homogenization equipment

-

Stir plate and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Vehicle Preparation: Prepare a 0.5% (w/v) HPMC solution containing 0.1% (w/v) Polysorbate 80 and meglumine in sterile water. For example, to prepare 100 mL of vehicle, dissolve 0.5 g of HPMC and 0.1 g of Polysorbate 80 in approximately 90 mL of water with the aid of a stir plate. Add meglumine as required for solubilization and pH adjustment. Once dissolved, bring the final volume to 100 mL.[1]

-

This compound Suspension:

-

Weigh the required amount of this compound powder based on the desired concentration and the total volume of the dosing solution needed.

-

Triturate the this compound powder in a mortar with a small amount of the prepared vehicle to create a smooth paste.

-

Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.

-

Alternatively, use a homogenizer for a more uniform suspension.

-

-

Final Preparation:

-

Transfer the suspension to a suitable container.

-